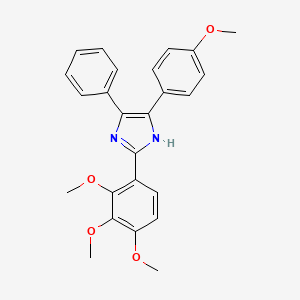![molecular formula C18H14N2O3 B11628919 N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide CAS No. 363590-96-9](/img/structure/B11628919.png)
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene core, which is a bicyclic aromatic hydrocarbon, and an acetamide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide typically involves a multi-step process. One common method starts with the reduction of 4,4′-diselanediyldianiline, followed by a nucleophilic reaction with 2-methyl-3-bromo-1,4-naphthalenedione. The final step involves acetylation with acetic anhydride . The reaction conditions often require the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene core to its dihydro form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.
科学的研究の応用
N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide has several scientific research applications:
作用機序
The mechanism of action of N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide involves its interaction with molecular targets through hydrogen bonding, stacking, and halogen bonding . These interactions stabilize the compound’s structure and influence its biological activity. The compound’s redox properties also play a role in its mechanism of action, particularly in its potential anticancer effects .
類似化合物との比較
Similar Compounds
- N-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
- N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide
Uniqueness
N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
特性
CAS番号 |
363590-96-9 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC名 |
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)19-12-6-8-13(9-7-12)20-16-10-17(22)14-4-2-3-5-15(14)18(16)23/h2-10,20H,1H3,(H,19,21) |
InChIキー |
SKJJFXPZPKUGCG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O |
溶解性 |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11628839.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11628843.png)

![[4-(dimethylamino)phenyl][3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11628871.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11628874.png)
![N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11628881.png)
![2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11628885.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11628891.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide](/img/structure/B11628905.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628908.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628912.png)
![2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11628916.png)

